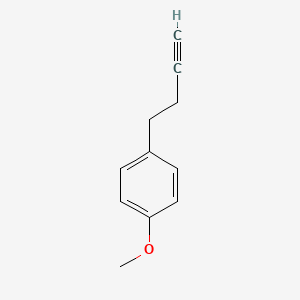

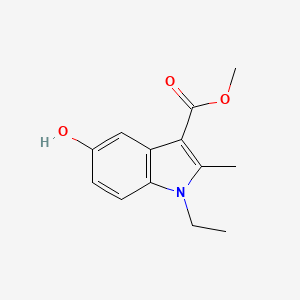

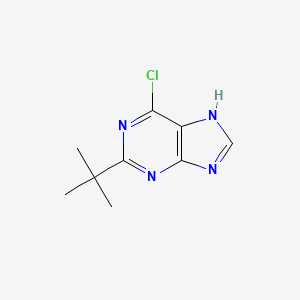

![molecular formula C20H19N3O2S B3330743 3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone CAS No. 736945-96-3](/img/structure/B3330743.png)

3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone

Vue d'ensemble

Description

GSK417651A est un composé chimique connu pour son rôle de bloqueur de la famille des canaux calciques à potentiel transitoire canonique (TRPC), ciblant spécifiquement les sous-types TRPC3 et TRPC6 . Ce composé a été utilisé dans la recherche scientifique pour étudier le rôle des canaux TRPC3 et TRPC6 dans la fonction cardiaque .

Mécanisme D'action

GSK417651A exerce ses effets en bloquant les canaux calciques TRPC3 et TRPC6 . Ces canaux sont impliqués dans divers processus cellulaires, notamment l’afflux de calcium, qui est crucial pour la contraction musculaire, la transduction du signal et d’autres fonctions physiologiques. En inhibant ces canaux, GSK417651A peut moduler les voies de signalisation du calcium, affectant ainsi les fonctions et les réponses cellulaires .

Analyse Biochimique

Biochemical Properties

GSK417651A is an inhibitor of TRPC3 and TRPC6 channels, with an IC50 value of approximately 0.4 µM for both . These channels are involved in calcium signaling pathways, which play a crucial role in various cellular functions. GSK417651A inhibits the migration of isolated human fibroblastic valve interstitial cells into the wounded area in a scratch test assay when used at a concentration of 2 µM . By blocking TRPC3 and TRPC6 channels, GSK417651A modulates calcium influx, thereby affecting downstream signaling pathways and cellular responses.

Cellular Effects

GSK417651A has been shown to influence various cellular processes by modulating calcium signaling. In human fibroblastic valve interstitial cells, GSK417651A inhibits cell migration, which is a critical process in wound healing and tissue repair . Additionally, GSK417651A affects cell signaling pathways, gene expression, and cellular metabolism by altering calcium influx through TRPC3 and TRPC6 channels . These effects highlight the compound’s potential in regulating cellular functions and its therapeutic implications.

Molecular Mechanism

The molecular mechanism of GSK417651A involves its binding to TRPC3 and TRPC6 channels, thereby blocking calcium influx . This inhibition disrupts calcium-dependent signaling pathways, leading to changes in gene expression and cellular responses. GSK417651A’s ability to modulate calcium signaling makes it a valuable tool for studying the role of TRPC channels in various physiological and pathological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GSK417651A have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that GSK417651A remains stable under specific storage conditions, such as -20°C, and can be used effectively in in vitro and in vivo experiments . Long-term exposure to GSK417651A may result in sustained inhibition of TRPC3 and TRPC6 channels, leading to prolonged effects on cellular processes.

Dosage Effects in Animal Models

In animal models, the effects of GSK417651A vary with different dosages. At lower doses, GSK417651A effectively inhibits TRPC3 and TRPC6 channels without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Studies have shown that GSK417651A can modulate calcium signaling in a dose-dependent manner, providing insights into its potential therapeutic window.

Metabolic Pathways

GSK417651A is involved in metabolic pathways related to calcium signaling. By inhibiting TRPC3 and TRPC6 channels, GSK417651A affects the flux of calcium ions, which are essential for various metabolic processes . The compound’s interaction with these channels can influence metabolic flux and metabolite levels, thereby impacting cellular metabolism and energy production.

Transport and Distribution

GSK417651A is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound’s ability to interact with TRPC3 and TRPC6 channels allows it to modulate calcium signaling in various cellular compartments. GSK417651A’s distribution within tissues can influence its localization and accumulation, affecting its overall efficacy and therapeutic potential.

Subcellular Localization

The subcellular localization of GSK417651A is primarily associated with its target TRPC3 and TRPC6 channels . These channels are located in the plasma membrane and are involved in calcium influx. GSK417651A’s ability to inhibit these channels affects its activity and function within specific cellular compartments. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles.

Méthodes De Préparation

La synthèse de GSK417651A implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l’introduction de groupes fonctionnels. La voie de synthèse comprend généralement la formation du cycle thiazole et l’attachement de la partie isoquinoléine. Les conditions de réaction impliquent souvent l’utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter les réactions

Analyse Des Réactions Chimiques

GSK417651A subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes pour introduire différents substituants sur les cycles aromatiques. Les réactifs courants utilisés dans ces réactions incluent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

GSK417651A a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier la famille des canaux calciques TRPC.

Biologie : Le composé aide à comprendre les rôles physiologiques et pathologiques des canaux TRPC3 et TRPC6 dans divers systèmes biologiques.

Industrie : Bien que ses applications industrielles soient limitées, le rôle du composé dans la recherche peut conduire au développement de nouveaux agents thérapeutiques ciblant les canaux TRPC.

Applications De Recherche Scientifique

GSK417651A has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the TRPC family of calcium channels.

Biology: The compound helps in understanding the physiological and pathological roles of TRPC3 and TRPC6 channels in various biological systems.

Industry: While its industrial applications are limited, the compound’s role in research can lead to the development of new therapeutic agents targeting TRPC channels.

Comparaison Avec Des Composés Similaires

GSK417651A est unique dans sa sélectivité pour les canaux TRPC3 et TRPC6. Les composés similaires incluent :

SKF96365 : Un autre bloqueur des canaux TRPC, mais avec moins de sélectivité.

Pyr3 : Un inhibiteur sélectif des canaux TRPC3.

Propriétés

IUPAC Name |

3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-25-17-8-6-16(7-9-17)21-20-22-18(13-26-20)19(24)23-11-10-14-4-2-3-5-15(14)12-23/h2-9,13H,10-12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXBDULODNTCKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336625 | |

| Record name | GSK417651A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736945-96-3 | |

| Record name | GSK-417651A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736945963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK417651A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-417651A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV82DEG4YA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

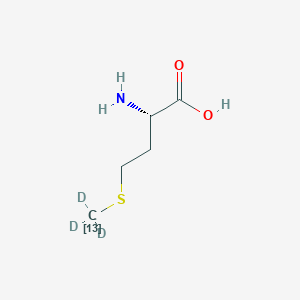

![Bicyclo[2.1.1]hexan-1-amine](/img/structure/B3330698.png)

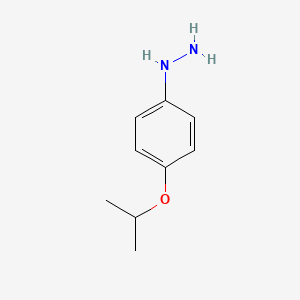

![(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B3330706.png)

![4-Chloro-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3330742.png)